molecular formula C22H19Cl2N5O B1665018 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide CAS No. 181821-99-8

2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

Cat. No. B1665018
M. Wt: 425.5 g/mol
InChI Key: BDHAPQXDDJQQBI-JPKZNVRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD 8717

Scientific Research Applications

Antidepressant and Nootropic Potential

  • A study by Thomas, Nanda, Kothapalli, & Hamane (2016) explored the synthesis and pharmacological activity of compounds related to 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide. Their research found that certain derivatives exhibited significant antidepressant and nootropic activities, highlighting the potential of these compounds in central nervous system (CNS) applications.

Gastric Antisecretory Activity

  • In research conducted by Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa (1997), various derivatives of 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamides were synthesized and evaluated for their gastric antisecretory activity. The study highlighted their potential in treating acid-related gastrointestinal disorders, with some compounds showing promising results in vitro and in vivo.

Modulation of Metal-Bound Water

  • The study by Tyler, Noveron, Olmstead, & Mascharak (2003) investigated the Co(III) complexes of ligands related to 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide. Their findings provided insights into the role of Cys-S oxidation in Co-containing nitrile hydratase, which could be significant for enzymatic activity and industrial applications.

Synthesis of Polyamides

  • Research by Faghihi & Mozaffari (2008) involved the synthesis of new polyamides using derivatives of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, which is structurally related to the compound . These polyamides, with their inherent pyridyl moiety, have potential applications in material science.

Inhibition of Cytochrome P450-Dependent Reactions

  • A study by Diederen & Kadatz (1981) explored the effects of benzimidazole derivatives structurally similar to 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide. Their findings suggested the potential of these compounds in modulating cardiac function and interactions with cytochrome P450-dependent pathways.

properties

CAS RN

181821-99-8

Product Name

2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

Molecular Formula

C22H19Cl2N5O

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-14-10-17(11-15(2)24-14)25-21(26)19-6-5-9-23-22(19)30(27)13-16-7-8-18(28-3)12-20(16)29-4/h5-12H,13H2,1-4H3,(H,24,25,26)

InChI Key

BDHAPQXDDJQQBI-JPKZNVRTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

SMILES

CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC

Appearance

Solid powder

Other CAS RN

141034-42-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD 5819
AD-5819
AS 5370
AS-5370
DAT 582
DAT-582
N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
Reactant of Route 6
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

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